molecular formula C9H9F2NO B1422268 (S)-6,8-Difluoro-chroman-4-ylamine CAS No. 1003887-61-3

(S)-6,8-Difluoro-chroman-4-ylamine

Cat. No. B1422268
M. Wt: 185.17 g/mol
InChI Key: ZKIGFYDHFRNAMR-QMMMGPOBSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Environmental Remediation

Research on environmental contaminants like hexavalent chromium [Cr(VI)] emphasizes the need for effective remediation methods. Biosorption and biotransformation by microorganisms offer promising strategies for reducing the concentration of such contaminants in the environment. These methods leverage the natural ability of certain microbes to bind to or transform toxic substances into less harmful forms, potentially applicable to a wide range of pollutants beyond Cr(VI) (Jobby, Jha, Yadav, & Desai, 2018).

Analytical Chemistry

Advancements in analytical chemistry have led to the development of sensitive and specific methods for detecting and quantifying various chemical species. The review on analytical methods used in determining antioxidant activity highlights the importance of robust techniques for assessing the presence and concentration of antioxidants in different matrices. Such methodologies are critical for understanding the chemical composition and potential health benefits of food and pharmaceutical products (Munteanu & Apetrei, 2021).

Hybrid Nanocomposite Materials

The exploration of gold and iron oxide hybrid nanocomposite materials showcases the intersection of chemistry and materials science in creating multifunctional nanoparticles for a range of applications, from medical diagnostics to environmental remediation. These materials combine the unique properties of their constituent components to achieve improved performance and functionality, underscoring the innovative potential of chemical research in developing new materials and technologies (Leung, Xuan, Zhu, Wang, Chak, Lee, Ho, & Chung, 2012).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses to health and the environment.


Future Directions

This involves identifying areas where further research on the compound is needed. It could include developing new synthetic methods, studying new reactions, or finding new applications for the compound.


properties

IUPAC Name

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIGFYDHFRNAMR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6,8-Difluorochroman-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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